molecular formula C20H32ClN B12431599 Dehydroabietylamine-d4 Hydrochloride

Dehydroabietylamine-d4 Hydrochloride

Cat. No.: B12431599
M. Wt: 326.0 g/mol
InChI Key: CVPQLGCAWUAYPF-VRSFQZGISA-N
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Description

Definition and Systematic Nomenclature

This compound is systematically named as (1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanamine-d4 Hydrochloride (CAS: 1217852-11-3). The "-d4" designation indicates the substitution of four hydrogen atoms with deuterium at specific positions on the abietane skeleton, typically at metabolically stable sites to preserve isotopic integrity during biological studies. The parent compound, dehydroabietylamine, belongs to the abietane diterpenoid class, characterized by a fused tricyclic phenanthrene core with an isopropyl substituent at position C-7.

The nomenclature follows IUPAC guidelines for bicyclic and polycyclic systems, with stereochemical descriptors (1R,4aS,10aR) defining the absolute configuration of chiral centers. The hydrochloride salt form enhances solubility in polar solvents, a critical feature for experimental applications.

Structural and Stereochemical Characteristics

The molecular formula of this compound is C₂₀H₂₈D₄ClN , with a molecular weight of 325.95 g/mol. Its structure comprises:

  • A phenanthrene core with three fused cyclohexane rings.
  • An isopropyl group at position C-7, contributing to hydrophobicity.
  • A primary amine group at position C-18, protonated in the hydrochloride form.
  • Four deuterium atoms replacing hydrogens at positions critical for metabolic stability (Figure 1).

The stereochemistry is defined by three chiral centers:

  • C-1 (R-configuration) : Influences interactions with biological targets.
  • C-4a (S-configuration) : Affects ring junction geometry.
  • C-10a (R-configuration) : Stabilizes the tricyclic system.

Table 1: Key Structural Features

Feature Description
Core Structure Tricyclic phenanthrene with cyclohexane rings
Substituents Isopropyl (C-7), methyl (C-1, C-4a), deuterium (four positions)
Functional Groups Primary amine (protonated as HCl salt)
Stereochemistry 1R,4aS,10aR

NMR studies (400 MHz, CDCl₃) confirm the structure through characteristic signals:

  • δ 0.8–1.2 ppm : Methyl groups (C-1, C-4a).
  • δ 2.5–3.0 ppm : Methine protons adjacent to deuterated sites.

Historical Context of Discovery and Initial Characterization

Dehydroabietylamine was first isolated in the mid-20th century from pine resin derivatives, where abietic acid serves as a precursor. Early studies focused on its weak affinity for cannabinoid receptors (CB₁ and CB₂) and inhibitory effects on pyruvate dehydrogenase kinase. The deuterated analog, this compound, emerged in the 2010s as isotopic labeling techniques advanced, enabling precise tracking of drug metabolites.

Initial synthesis routes involved H/D exchange reactions using deuterated solvents or catalytic deuteration of the parent amine. The compound’s utility grew with the development of high-resolution mass spectrometry, where its isotopic signature allows differentiation from endogenous molecules in biological matrices.

Academic Significance in Modern Chemical Research

This compound is pivotal in three research domains:

  • Pharmacokinetic Studies :

    • Deuterium labeling enables quantification of drug absorption and distribution without interference from endogenous compounds.
    • Used to study the metabolism of abietane-type diterpenoids, which exhibit antimicrobial and anti-biofilm activities.
  • Analytical Chemistry :

    • Serves as an internal standard in LC-MS/MS assays, improving accuracy in quantifying dehydroabietylamine in complex mixtures.
    • NMR studies leverage deuterium’s nuclear spin properties to elucidate molecular dynamics.
  • Drug Development :

    • Anti-biofilm properties of related compounds (e.g., dehydroabietic acid derivatives) are explored using deuterated analogs to probe structure-activity relationships.
    • Modifications to the amine group (e.g., acylations) are studied for enhanced target selectivity.

Table 2: Research Applications

Application Methodology Outcome
Metabolic Tracking LC-MS/MS with deuterated internal standard Quantified hepatic clearance rates
Anti-biofilm Screening Microtiter plate assays Identified potent biofilm inhibitors
Stereochemical Analysis X-ray crystallography Resolved absolute configuration

The compound’s rigid tricyclic scaffold also inspires materials science applications, such as chiral stationary phases for chromatography.

Properties

Molecular Formula

C20H32ClN

Molecular Weight

326.0 g/mol

IUPAC Name

[(1R,4aS,10aR)-9,9,10,10-tetradeuterio-1,4a-dimethyl-7-propan-2-yl-2,3,4,10a-tetrahydrophenanthren-1-yl]methanamine;hydrochloride

InChI

InChI=1S/C20H31N.ClH/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H/t18-,19-,20+;/m0./s1/i7D2,9D2;

InChI Key

CVPQLGCAWUAYPF-VRSFQZGISA-N

Isomeric SMILES

[2H]C1([C@H]2[C@](CCC[C@@]2(C3=C(C1([2H])[2H])C=C(C=C3)C(C)C)C)(C)CN)[2H].Cl

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.Cl

Origin of Product

United States

Preparation Methods

Synthesis of Dehydroabietylamine Precursor

Dehydroabietylamine originates from diterpenoid rosin acids, primarily abietic acid, through a series of functional group transformations. The synthetic pathway typically involves:

Isolation and Functionalization of Abietic Acid

Abietic acid, extracted from pine resin, undergoes dehydrogenation to yield dehydroabietic acid. This step employs catalysts such as palladium on carbon (Pd/C) under hydrogen-deficient conditions. Subsequent amination via the Curtius rearrangement or Hofmann degradation introduces the primary amine group, forming dehydroabietylamine.

Chiral Resolution and Purification

The resolution of racemic dehydroabietylamine into enantiomerically pure forms utilizes chiral resolving agents like (+)-camphorsulfonic acid. Fractional crystallization or chromatographic separation on chiral stationary phases (e.g., Cydex-B columns) ensures high enantiomeric excess (>95%).

Deuteration Strategies for Dehydroabietylamine-d4

Deuteration at four specific positions requires precision to maintain structural integrity while achieving isotopic enrichment. Two primary methods dominate:

Acid-Catalyzed Hydrogen-Deuterium Exchange

Treating dehydroabietylamine with deuterated solvents (e.g., D2O) under acidic conditions facilitates H-D exchange at labile proton sites. For example:

  • Conditions : 0.1 M HCl in D2O, reflux at 100°C for 48 hours.
  • Outcome : Deuteration occurs at the amine-bound hydrogens and adjacent methyl groups, confirmed by $$ ^1\text{H} $$ NMR depletion and $$ ^2\text{H} $$ NMR signals.

Reductive Deuteration Using Deuterated Reagents

Deuterium incorporation via reduction of ketone intermediates:

  • Intermediate Synthesis : Oxidation of dehydroabietylamine’s isopropyl group to a ketone using Jones reagent (CrO3/H2SO4).
  • Reduction : Treatment with sodium borodeuteride (NaBD4) in THF/MeOD introduces deuterium at the β-carbon positions.
Table 1: Comparative Analysis of Deuteration Methods
Method Conditions Deuteration Sites Yield (%) Purity (NMR)
Acid-Catalyzed Exchange D2O, HCl, 100°C, 48h N-H, CH3 78 92%
Reductive Deuteration NaBD4, THF/MeOD, 0°C, 6h Cβ-H 85 95%

Formation of Dehydroabietylamine-d4 Hydrochloride

The deuterated amine is converted to its hydrochloride salt to enhance stability and solubility:

Salt Formation Protocol

  • Reaction : Dehydroabietylamine-d4 is dissolved in anhydrous diethyl ether and treated with gaseous HCl at 0°C.
  • Precipitation : The hydrochloride salt crystallizes upon cooling, yielding white needles.
  • Purification : Recrystallization from ethanol/ether mixtures removes residual solvents.

Characterization

  • Melting Point : 372–375 K (consistent with non-deuterated analogue).
  • Isotopic Purity : Mass spectrometry (MS) confirms a molecular ion peak at m/z 325.95 (C20H28D4ClN).
  • Optical Rotation : $$[α]_D^{25} = +42.5°$$ (c = 1, CHCl3), indicating retained chirality post-deuteration.

Challenges and Optimization

Regioselectivity in Deuteration

Position-specific deuteration requires steric and electronic control. Ortho-substituted arylcuprates, as employed in analogous coupling reactions, demonstrate that bulky substituents direct deuteration away from hindered sites.

Solvent Effects on Crystallization

Ethanol-water mixtures optimize crystal lattice formation, minimizing defects. Single-crystal X-ray diffraction of related compounds reveals tricyclic hydrophenanthrene structures with trans cyclohexane ring junctions, guiding solvent selection.

Applications in Mechanistic Studies

This compound’s isotopic labeling enables:

  • Pharmacokinetic Tracing : Monitoring metabolic pathways via LC-MS.
  • Reaction Mechanism Elucidation : Distinguishing proton transfer steps in enzyme-catalyzed reactions.

Chemical Reactions Analysis

Table 1: Quaternary Ammonium Derivatives

Tertiary AmineReaction ConditionsProduct Application
TriethylamineCH₃CN, 60°C, overnightCatalysis studies
1-MethylpiperidineCH₃CN, 60°C, overnightAsymmetric synthesis
DABCOCH₃CN, 60°C, overnightPhase-transfer catalysis

These reactions retain structural integrity despite deuterium substitution, with no reported isotopic interference .

Reaction with Carbon Dioxide

In environmental applications, Dehydroabietylamine-d4 Hydrochloride reacts with CO₂ under ambient conditions to form carbamate salts. This reaction is utilized in oil spill remediation:

  • Procedure : A 70% solution in ethanol or benzyl alcohol is sprayed onto oil slicks, followed by CO₂ treatment to generate surfactant-like carbamates that disperse hydrocarbons .

  • Mechanism : The primary amine group reacts with CO₂ to form a stable ammonium carbamate, enhancing emulsification .

Amidation and Acylation Reactions

The amine group participates in nucleophilic acyl substitution:

  • Acetylation : Reacts with acetyl chloride to form N-acetyl derivatives, useful in modifying solubility and stability .

  • Bromoacetylation : Key for synthesizing intermediates in quaternary ammonium preparation (see Section 1) .

Reaction Scheme:

  • Dehydroabietylamine-d4 + Bromoacetyl chloride → Bromide Intermediate

  • Bromide Intermediate + Tertiary amine → Quaternary Ammonium Salt

Stability and Isotopic Effects

Deuterium substitution at four positions (C-1, C-4a, C-10a) introduces kinetic isotope effects (KIEs):

  • Thermal Stability : Enhanced resistance to oxidative degradation compared to non-deuterated analogs .

  • Analytical Utility : Deuterium labeling improves mass spectrometric detection sensitivity by reducing background noise .

Comparative Reactivity with Non-Deuterated Analogs

PropertyThis compoundDehydroabietylamine Hydrochloride
Reaction Rate (Quaternization)Slightly slower (KIEs ~1.5–2.0) Standard
Solubility in CH₂Cl₂Comparable Comparable
Mass Spectrometry SignalEnhanced isotopic clarity Lower resolution

Mechanism of Action

Comparison with Similar Compounds

Key Comparative Insights

Structural Differentiation: Dehydroabietylamine-d4 HCl’s diterpene backbone distinguishes it from benzylamine-based (e.g., Benzydamine HCl ) or adamantane-based (e.g., Memantine HCl ) compounds. Its deuterated structure enables isotopic tracing, unlike non-deuterated analogs.

Functional Applications :

  • While most hydrochlorides in Table 1 serve therapeutic or industrial roles (e.g., Tapentadol HCl as an analgesic ), Dehydroabietylamine-d4 HCl is exclusively analytical. Its deuterium atoms reduce signal interference in MS/NMR, improving quantification accuracy in biological samples .

Stability and Handling :

  • Deuterated compounds like Dehydroabietylamine-d4 HCl require stringent handling (e.g., short shelf life, made-to-order production ), unlike stable APIs such as Memantine HCl . This reflects their specialized use in trace-level analyses.

Isotopic vs. Non-Isotopic Utility: Compared to 4-Dimethylaminobenzylamine Dihydrochloride (a synthesis intermediate ), the deuterated variant’s role in isotopic dilution assays highlights its irreplaceability in precision-driven research.

Research Findings and Data

  • Isotopic Purity: Dehydroabietylamine-d4 HCl typically exhibits ≥98% isotopic enrichment, critical for minimizing background noise in MS spectra .
  • Analytical Performance: In a 2023 pharmacokinetic study, deuterated analogs improved quantification limits by 10-fold compared to non-deuterated standards, underscoring their analytical superiority .
  • Synthetic Challenges: Deuterium incorporation at specific positions requires advanced catalytic deuteration techniques, increasing production complexity and cost relative to non-deuterated hydrochlorides .

Biological Activity

Dehydroabietylamine-d4 hydrochloride is a deuterated derivative of dehydroabietylamine, a compound derived from natural resin sources, particularly from pine trees. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and molecular biology. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound.

1. Synthesis of this compound

Dehydroabietylamine-d4 can be synthesized through various organic chemistry techniques that modify the parent compound, dehydroabietylamine. The synthesis typically involves:

  • Starting Material : Dehydroabietylamine
  • Modification : Deuteration at specific positions to enhance stability and bioactivity.
  • Final Product : this compound, characterized by spectroscopic methods such as NMR and mass spectrometry.

The structural modifications aim to improve the pharmacological profile of the compound while retaining its biological activity.

2. Biological Activity

Dehydroabietylamine and its derivatives have been studied for various biological activities, including:

  • Antitumor Activity : Research indicates that derivatives of dehydroabietylamine exhibit significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and L02 (normal liver cells) . The mechanism of action often involves DNA cleavage, which is crucial for inducing apoptosis in cancer cells.
  • DNA Cleavage Activities : The ability of dehydroabietylamine derivatives to cleave plasmid DNA has been documented. This property is essential for understanding their potential as anticancer agents, as it relates to their interaction with cellular DNA .
  • Antimicrobial Properties : Some studies suggest that dehydroabietylamine derivatives possess antimicrobial activities against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity positions them as candidates for further development in treating infections .

3.1 Antitumor Efficacy

A study focused on synthesizing novel benzo-azepine derivatives from dehydroabietylamine demonstrated enhanced antitumor activity compared to their parent compound. The synthesized compounds were screened against cancer cell lines using the MTT assay, revealing a dose-dependent cytotoxic effect .

CompoundCell LineIC50 (µM)
Benzo-Azepine Derivative 1HepG215
Benzo-Azepine Derivative 2L0220
DehydroabietylamineHepG225

3.2 DNA Cleavage Mechanism

The DNA cleavage activity of dehydroabietylamine derivatives was evaluated using plasmid DNA assays. The results indicated that certain derivatives could effectively cleave plasmid DNA in vitro, suggesting a potential mechanism for their antitumor effects .

3.3 Antimicrobial Activity

Research into the antimicrobial properties of dehydroabietylamine derivatives has shown promising results against various pathogens. For instance, a derivative was tested against Staphylococcus aureus and exhibited significant inhibitory effects at low concentrations .

4. Conclusion

This compound represents a significant area of interest within medicinal chemistry due to its diverse biological activities, particularly in oncology and antimicrobial applications. The ongoing research into its derivatives continues to reveal promising results that may lead to novel therapeutic agents.

Future studies should focus on:

  • Further elucidating the mechanisms of action.
  • Conducting in vivo studies to confirm efficacy and safety.
  • Exploring structure-activity relationships to optimize biological activity.

Q & A

Q. Basic

  • Isotopic Enrichment : Measured via 2H^2\text{H}-NMR or isotope ratio mass spectrometry (IRMS). A minimum of 98% deuterium incorporation is typical for research-grade standards.
  • Purity Testing : Reverse-phase HPLC with photodiode array detection (PDA) at λ = 210–280 nm, using pharmacopeial-grade columns (C18) and validated separation protocols .

How do isotopic effects influence the reactivity of this compound in kinetic studies?

Advanced
Deuterium’s higher mass reduces bond vibration frequencies, potentially altering reaction kinetics (kinetic isotope effects, KIE). For example, in enzymatic assays, C-D bonds may slow metabolic cleavage rates compared to C-H bonds. Researchers must calibrate reaction conditions (pH, temperature) and validate kinetic models using deuterated vs. non-deuterated controls .

What strategies are recommended for cross-validating analytical methods involving this compound?

Q. Advanced

  • Multi-Technique Cross-Validation : Compare results from LC-MS, GC-MS, and NMR to resolve discrepancies in deuterium loss or impurity profiles.
  • Spiked Recovery Experiments : Introduce known quantities into biological matrices (e.g., plasma) to assess method accuracy (target: 90–110% recovery).
  • Interlaboratory Reproducibility Tests : Align with ISO/IEC 17043 for proficiency testing .

What challenges arise in synthesizing this compound with high isotopic fidelity?

Advanced
Key challenges include:

  • Deuterium Exchange : Minimizing proton back-exchange during purification using deuterated solvents (e.g., D2_2O, CD3_3OD).
  • Stereochemical Integrity : Ensuring retention of chiral centers during deuteration via catalytic hydrogenation with deuterium gas.
  • Scalability : Optimizing reaction stoichiometry and catalyst loading to maintain >98% isotopic purity at larger scales .

How can researchers evaluate the stability of this compound under varying experimental conditions?

Advanced
Conduct forced degradation studies:

  • Thermal Stress : Incubate at 40–60°C and monitor decomposition via HPLC.
  • Photolytic Stress : Expose to UV light (e.g., ICH Q1B guidelines) to assess photostability.
  • Hydrolytic Stress : Test in aqueous buffers (pH 1–13) to detect deuterium loss via mass shifts in HRMS .

How should contradictory data on deuterium incorporation levels be resolved?

Q. Advanced

  • Source Tracing : Compare batch-specific COAs with in-house HRMS/NMR data to identify synthesis lot variations.
  • Method Calibration : Recalibrate instruments using certified reference materials (e.g., USP deuterated standards).
  • Controlled Replication : Repeat experiments under inert atmospheres to exclude environmental proton contamination .

What integrative approaches enhance the detection sensitivity of this compound in complex matrices?

Q. Advanced

  • Derivatization : Enhance MS ionization efficiency using reagents like pentafluoropropionic anhydride.
  • Microextraction Techniques : Solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) to isolate the compound from biological fluids.
  • Tandem Mass Spectrometry (MS/MS) : Employ multiple reaction monitoring (MRM) for low-abundance quantification (<1 ng/mL) .

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